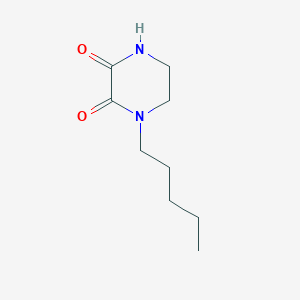

1-Pentylpiperazine-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59702-34-0 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-pentylpiperazine-2,3-dione |

InChI |

InChI=1S/C9H16N2O2/c1-2-3-4-6-11-7-5-10-8(12)9(11)13/h2-7H2,1H3,(H,10,12) |

InChI Key |

MCCJPZFVDIYAQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCNC(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentylpiperazine 2,3 Dione and Analogs

Core Ring Construction Strategies for Piperazine-2,3-diones

The formation of the piperazine-2,3-dione scaffold is a critical step in the synthesis of the target compound. Several synthetic routes have been established for this purpose.

Cyclization Reactions involving Diamines and Oxalate (B1200264) Derivatives

A primary and well-established method for constructing the piperazine-2,3-dione ring is through the cyclization of an ethylenediamine (B42938) derivative with an oxalate derivative. google.com This approach offers a straightforward route to the core heterocyclic structure.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Ethylenediamine, Oxalate Derivative | Cyclization reagent | Piperazine-2,3-dione | High | google.com |

Ring-Closure Approaches from Amine Precursors

Alternative ring-closure strategies starting from different amine precursors have also been developed. These methods provide access to a variety of substituted piperazine-2,3-diones.

One such approach involves the Dieckmann cyclization of substrates with the general structure CH₂(N(R)C(O)CH₂(N(R')CO₂Ph)). nih.gov In this reaction, the terminal methylene (B1212753) group, activated by a functional group such as a ketone, nitrile, ester, or phosphoryl group, cyclizes onto the phenyl carbamate (B1207046) unit. nih.gov The starting materials for this process can be assembled from β-(alkylamino)alcohols, (alkylamino)acetonitriles, (alkylamino) esters, or (alkylamino)methyl phosphonates through standard acylation and oxidation procedures. nih.gov

Another method builds the piperazine (B1678402) ring from a primary amino group through a sequence involving a double Michael addition of nitrosoalkenes to amines, which forms bis(oximinoalkyl)amines. nih.govmdpi.com This is followed by a stereoselective catalytic reductive cyclization of the oxime groups to yield the piperazine ring. nih.govmdpi.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient means of synthesizing complex molecules like piperazine-2,3-diones in a single step from three or more starting materials. These reactions are valued for their atom economy and operational simplicity.

While specific MCRs leading directly to 1-pentylpiperazine-2,3-dione are not extensively detailed, the general applicability of MCRs for creating diverse piperazine and diketopiperazine scaffolds is well-documented. rug.nlresearchgate.net For instance, Ugi multicomponent reactions have been utilized to produce a variety of substituted piperazines, ketopiperazines, and diketopiperazines. rug.nl These reactions typically involve an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid component.

N-Alkylation and Functionalization Techniques for 1-Pentyl Substitution

Once the piperazine-2,3-dione core is formed, the next crucial step is the introduction of the pentyl group at the N1 position. This is typically achieved through N-alkylation or by modifying a precursor that already contains the desired alkyl chain.

Direct N-Alkylation Procedures (e.g., using pentyl halides)

Direct N-alkylation is a common and straightforward method for introducing an alkyl group onto a nitrogen atom of the piperazine-2,3-dione ring. This typically involves the reaction of the heterocyclic core with an alkylating agent, such as a pentyl halide (e.g., pentyl bromide or pentyl iodide), in the presence of a base. google.comacs.org

The general procedure involves reacting the piperazine-2,3-dione with the pentyl halide in a suitable solvent, often with a base like sodium hydride (NaH) to deprotonate the nitrogen, making it more nucleophilic. acs.org The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) has been used as the solvent system. acs.org

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield | Reference |

| Piperazine-2,3-dione | Pentyl bromide | NaH | DCM/DMF | This compound | 39-48% (for analogous reactions) | acs.org |

| 2-Phenylpiperazine | Methyl iodide | - | - | 1-Methyl-3-phenylpiperazine | 54% | google.com |

It is important to note that N-alkylation can sometimes lead to a mixture of products, including mono- and di-alkylated species, and the reaction conditions may need to be optimized to favor the desired mono-pentylated product. google.com

Indirect Functionalization through Precursor Modification

An alternative to direct N-alkylation is to synthesize a precursor molecule that already contains the pentyl group and then form the piperazine-2,3-dione ring. This can be advantageous in cases where direct alkylation is problematic or leads to low yields.

This approach could involve starting with N-pentylethylenediamine. This substituted diamine could then be reacted with an oxalate derivative in a cyclization reaction, as described in section 2.1.1, to directly form this compound. This method ensures the pentyl group is in the desired position from the outset.

Regioselective Alkylation Strategies

The synthesis of this compound requires the selective introduction of a pentyl group at one of the nitrogen atoms of the piperazine-2,3-dione scaffold. Regioselective alkylation is key to avoiding the formation of undesired N,N'-dialkylated or N4-alkylated byproducts.

A common strategy involves a two-step process where ethylenediamine is first cyclized to form the piperazine-2,3-dione intermediate. google.com This intermediate can then undergo a substitution reaction with a pentylating agent. google.com This method allows for the direct synthesis of N-monosubstituted derivatives. google.com The process can be performed as a one-pot reaction where the intermediate piperazine-2,3-dione is not isolated before the alkylation step, which can improve efficiency. google.com

For related piperazine structures, regioselectivity is often achieved by using protecting groups. For instance, in the synthesis of 1-alkyl-3-phenylpiperazines, one nitrogen of the piperazine ring is protected (e.g., with a Boc or benzyl (B1604629) group) to direct alkylation to the other, unprotected nitrogen atom. researchgate.net A similar strategy could be applied to piperazine-2,3-dione, where one nitrogen is selectively protected, followed by alkylation with a pentyl halide and subsequent deprotection to yield the desired 1-pentyl product.

Another approach to achieve regioselectivity is through the careful choice of reagents and reaction conditions. In the synthesis of functionalized piperazine-2,5-diones, the substituents on the nitrogen atoms have been shown to markedly influence the regioselectivity of reactions at other positions on the ring. rsc.org This suggests that the inherent electronic and steric properties of the piperazine-2,3-dione ring can be exploited to direct the alkylation to the N1 position.

| Method | Description | Key Features | Reference |

| Two-Step Synthesis | Cyclization of ethylenediamine to form piperazine-2,3-dione, followed by substitution with a pentylating agent. | Can be performed in one pot without isolation of the intermediate. | google.com |

| Protecting Group Strategy | Selective protection of one nitrogen atom (e.g., N4) to direct the alkylation of the pentyl group to the other nitrogen (N1). | Provides high regioselectivity. Requires additional protection and deprotection steps. | researchgate.net |

Stereochemical Control in this compound Synthesis

When substituents are present on the carbon backbone of the piperazine ring, controlling the stereochemistry becomes critical. This involves methods to selectively produce specific diastereomers or enantiomers.

Diastereoselective Synthesis Approaches

Diastereoselectivity in the synthesis of piperazine derivatives can be achieved by employing substrates with pre-existing chiral centers, which guide the stereochemical outcome of subsequent reactions. For instance, a modular synthesis of 2,6-disubstituted piperazines utilizes an intramolecular hydroamination of substrates derived from amino acids, proceeding with high diastereoselectivity. organic-chemistry.org

In the context of piperazine-2,3-diones, if a chiral center were introduced at the C5 or C6 position, for example, by starting with a substituted chiral diamine, the subsequent cyclization and alkylation steps could proceed with a degree of diastereoselectivity. The stereocenter on the ring would influence the facial selectivity of the incoming pentyl group. Microwave-assisted synthesis has also been noted to offer advantages in stereochemical control, in some cases affording a higher diastereomeric ratio compared to conventional thermal conditions. researchgate.net

Enantioselective Synthesis Methods

The synthesis of enantioenriched piperazine derivatives is an area of significant research, often leveraging the chiral pool or asymmetric catalysis.

One of the most direct methods for preparing chiral piperazines is through the reduction of corresponding chiral keto- or diketopiperazines. nih.gov Therefore, developing an enantioselective synthesis of a piperazine-2,3-dione precursor is a viable strategy. Asymmetric palladium-catalyzed allylic alkylation has been successfully used to synthesize highly enantioenriched tertiary piperazin-2-ones. nih.gov This methodology could potentially be adapted for the synthesis of chiral piperazine-2,3-diones by modifying the substrate.

Starting from optically pure amino acids is another powerful approach. A synthetic route to 2,3-substituted piperazine acetic acid esters begins with enantiopure amino acids, which are converted to 1,2-diamines. nih.gov These chiral diamines then undergo annulation to form the piperazine core, preserving the enantiomeric purity. nih.gov A similar strategy, starting with a pentyl-substituted chiral diamine or using a chiral auxiliary, could be envisioned for the enantioselective synthesis of this compound derivatives.

| Stereocontrol Type | Methodology | Description | Potential Application | Reference |

| Diastereoselective | Substrate Control | Using a chiral starting material, such as a substituted chiral diamine derived from an amino acid, to direct the stereochemistry of ring formation. | Synthesis of diastereomerically enriched piperazine-2,3-diones with chiral centers on the carbon backbone. | organic-chemistry.org |

| Enantioselective | Asymmetric Catalysis | Employing a chiral catalyst (e.g., a Palladium-PHOX complex) to induce enantioselectivity in a key bond-forming step. | Catalytic enantioselective synthesis of α-substituted piperazin-2-ones, adaptable for dione (B5365651) analogs. | nih.gov |

| Enantioselective | Chiral Pool Synthesis | Utilizing enantiopure starting materials, such as amino acids, to construct the chiral piperazine ring system. | Construction of enantiopure 3-substituted piperazine derivatives. | nih.gov |

Green Chemistry Principles in Synthesis of Piperazine-2,3-dione Derivatives

The application of green chemistry principles aims to make the synthesis of piperazine-2,3-diones more sustainable by reducing waste, avoiding hazardous solvents, and improving energy efficiency. unibo.itnih.gov

Solvent-Free Reactions

Performing reactions without a solvent minimizes waste and can simplify purification processes. A significant advancement in this area is the solvent-free synthesis of 2,5-diketopiperazines (DKPs) from N-Boc protected dipeptide esters via microwave irradiation. researchgate.net This one-step deprotection-cyclization method is considered an environmentally benign green technology. researchgate.net Although demonstrated for the 2,5-dione isomer, the principle of solvent-free microwave-assisted cyclization could be explored for the synthesis of piperazine-2,3-diones from suitable acyclic precursors.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating. mdpi.com The synthesis of monosubstituted piperazine derivatives has been shown to be significantly accelerated by microwave assistance, yielding products in comparable yields and purity but in much shorter times. mdpi.com

Specifically for piperazine diones, microwave-assisted syntheses have been efficiently carried out. The cyclization of dipeptides to form diketopiperazines in water under microwave irradiation is reported as a rapid, secure, and highly efficient method. nih.gov Furthermore, the microwave-assisted synthesis of 2,5-piperazinediones under solvent-free conditions from N-Boc dipeptide esters has proven to be a general and efficient procedure. researchgate.net This approach not only accelerates the reaction but also, in some cases, improves the diastereoselectivity compared to thermal methods. researchgate.net These successful applications strongly support the potential of microwave-assisted methods for the efficient and green synthesis of this compound.

| Green Chemistry Approach | Method | Conditions | Advantages | Reference |

| Solvent-Free | Microwave-assisted cyclization | N-Boc dipeptide esters, neat | Environmentally friendly, one-step deprotection-cyclization, reduced waste. | researchgate.net |

| Microwave-Assisted | Cyclization of dipeptides | Water | Rapid, high efficiency, environmentally friendly solvent. | nih.gov |

| Microwave-Assisted | N-Alkylation | Batch or flow reactor | Significant reduction in reaction time, increased efficiency. | mdpi.com |

Catalytic Methods

The development of catalytic methodologies for the synthesis of heterocyclic compounds has revolutionized the field of organic chemistry, offering efficient, selective, and sustainable routes to complex molecular architectures. In the context of this compound and its analogs, catalytic approaches provide powerful tools for the construction and functionalization of the piperazine-2,3-dione core. These methods often employ transition metal catalysts or photoredox systems to facilitate key bond-forming events, leading to higher yields, milder reaction conditions, and greater functional group tolerance compared to stoichiometric methods.

One of the prominent catalytic strategies involves the construction of the piperazine ring through cyclization reactions. A notable method for synthesizing N-monosubstituted piperazine-2,3-diones involves a two-step process that can be performed in a single pot. google.com This process begins with the cyclization of a starting material like ethylenediamine with a cyclizing agent such as a dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate) to form the intermediate piperazine-2,3-dione. google.com Subsequently, this intermediate undergoes a substitution reaction with a suitable reagent to introduce the desired substituent at the nitrogen atom, yielding the target N-monosubstituted piperazine-2,3-dione. google.com This method is advantageous due to its potential for high yields, mild conditions, and simple workup procedures. google.com

Transition metal catalysis offers a versatile platform for the synthesis of substituted piperazines and related heterocycles. Palladium catalysts, in particular, have been extensively used. A novel approach for the modular synthesis of highly substituted piperazines and piperazinones utilizes a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.gov These reactions proceed under mild conditions and demonstrate a broad substrate scope with excellent stereo- and regiochemical control. nih.gov

Furthermore, palladium-catalyzed reactions have been developed for the C-H functionalization of the piperazine ring, which allows for the introduction of substituents at the carbon atoms of the heterocyclic core. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization of alkenes, providing access to various heterocycles including piperazines and piperazinones. organic-chemistry.org

Iridium catalysts have also emerged as powerful tools in piperazine synthesis. A straightforward catalytic method for preparing complex C-substituted piperazines is based on the head-to-head coupling of imines. nih.gov This atom-economical process utilizes a bench-stable iridium catalyst under mild conditions to achieve high yields and excellent regio- and diastereoselectivity. nih.gov Additionally, visible-light-promoted photoredox catalysis using iridium-based complexes has been employed for the synthesis of 2-substituted piperazines through a decarboxylative annulation protocol between a glycine-based diamine and various aldehydes. organic-chemistry.org

Copper-catalyzed reactions have also found application in the synthesis of functionalized piperazines. The use of silicon amine protocol (SLAP) reagents under photocatalytic conditions, often in the presence of an iridium-based promoter, allows for the efficient cyclization to form piperazine products, avoiding the use of potentially toxic tin reagents. mdpi.com

Another significant catalytic approach is the reductive cyclization of dioximes to form piperazines. This method involves the sequential double Michael addition of nitrosoalkenes to primary amines to generate bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization. nih.gov This strategy allows for the conversion of a primary amino group into a piperazine ring, offering a pathway to N-substituted piperazines by starting with the corresponding primary amine. nih.gov The reductive cyclization is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov

The following tables summarize key findings from the literature on the catalytic synthesis of piperazine derivatives.

Table 1: Catalytic Synthesis of Substituted Piperazines and Piperazinones

| Catalyst | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|

| 5 mol % Pd(0), DPEphos | Bis-tosylated ethylenediamine, BOC-propargyl alcohol | Substituted piperazine | 71% | nih.gov |

| [IrCl(cod)(PPh₃)] | Imines | C-substituted piperazines | Good to excellent | nih.gov |

| 5%-Pd/C | Dioximes | Substituted piperazines | Good | nih.gov |

| Raney nickel | Dioximes | Substituted piperazines | Good | nih.gov |

Table 2: Catalytic Reductive Cyclization of Dioximes

| Catalyst | Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5%-Pd/C | Dioxime | H₂ (40 bar), 50 °C, 6 h, Methanol | Free piperazine | Not specified | nih.gov |

| 5%-Pd/C, Boc₂O | Dioxime | H₂ (40 bar), 50 °C, 6 h, Methanol | Boc-protected piperazine | Good | nih.gov |

| Raney nickel | Dioxime | H₂ (40 bar), 50 °C, 6 h, Methanol | Free piperazine | Not specified | nih.gov |

| Raney nickel, Boc₂O | Dioxime | H₂ (40 bar), 50 °C, 6 h, Methanol | Boc-protected piperazine | Not specified | nih.gov |

Chemical Reactivity and Transformations of the 1 Pentylpiperazine 2,3 Dione Framework

Reactions Involving the Dicarbonyl Moiety

The adjacent carbonyl groups at the C2 and C3 positions of the piperazine (B1678402) ring are the primary sites of electrophilicity, making them susceptible to a range of chemical transformations.

Nucleophilic Additions to Carbonyl Carbons

The electron-deficient nature of the carbonyl carbons in the 1-Pentylpiperazine-2,3-dione scaffold renders them susceptible to attack by various nucleophiles. The outcome of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would be expected to lead to the formation of tertiary alcohols at one or both carbonyl positions. The selectivity for mono- or di-addition can often be controlled by the stoichiometry of the reagent and the reaction temperature.

Similarly, the addition of amines can occur at the carbonyl carbons. While this can be a complex reaction, under specific conditions, it could lead to the formation of hemiaminals or, with subsequent dehydration, enamines or related structures. The nucleophilic attack of amines on related heterocyclic systems has been documented. nih.gov

Condensation Reactions

Condensation reactions provide a powerful tool for the elaboration of the this compound core. The active methylene (B1212753) group at the C5 position, adjacent to the N4 nitrogen and a carbonyl group, can potentially be deprotonated with a suitable base to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones, leading to the formation of new carbon-carbon bonds at the C5 position.

Furthermore, condensation reactions can also involve the N-H proton at the N4 position. For example, condensation with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively.

Oxidative Transformations

The piperazine-2,3-dione ring can undergo oxidative transformations, although the specific outcomes for the 1-pentyl derivative are not extensively documented. Based on related structures, oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For instance, strong oxidizing agents under harsh conditions could potentially lead to ring cleavage. More controlled oxidation might lead to the introduction of unsaturation within the ring. Studies on the oxidation of related 3,6-dibenzylpiperazine-2,5-diones have shown that oxidation can lead to the formation of monobenzylidene derivatives.

Reductive Transformations

The dicarbonyl moiety of this compound is readily susceptible to reduction. The use of complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce one or both carbonyl groups to the corresponding secondary alcohols. acs.org The degree of reduction can often be controlled by the choice of reducing agent and the reaction stoichiometry. For example, NaBH₄ is generally a milder reducing agent and may selectively reduce one carbonyl group, while the more powerful LiAlH₄ is likely to reduce both. acs.org

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can also be used to effect the reduction of the carbonyl groups. This method is often stereoselective, providing access to specific diastereomers of the resulting diol.

| Reaction Type | Reagent/Conditions | Expected Product |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol(s) at C2 and/or C3 |

| Condensation | Aldehyde/Base | C5-substituted aldol (B89426) product |

| Oxidation | Mild Oxidizing Agent | Introduction of unsaturation |

| Reduction | NaBH₄ | 1-Pentylpiperazine-2-hydroxy-3-one or 1-Pentylpiperazine-2,3-diol |

| Reduction | LiAlH₄ | 1-Pentylpiperazine-2,3-diol |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Pentylpiperazine-2,3-diol |

Reactions at the Piperazine Nitrogen Atom

The secondary amine at the N4 position of the piperazine ring provides a key handle for further functionalization and the introduction of molecular diversity.

Further N-Functionalization and Derivatization

The nucleophilic nature of the N4 nitrogen allows for a wide array of functionalization reactions. N-alkylation can be readily achieved by reacting this compound with alkyl halides in the presence of a base. nih.govresearchgate.net This allows for the introduction of a second, different alkyl group onto the piperazine ring. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. nih.gov

Acylation of the N4 nitrogen with acyl chlorides or anhydrides will produce the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. ambeed.com Similarly, reaction with sulfonyl chlorides will yield N-sulfonyl derivatives.

The N4 nitrogen can also participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl adducts. Furthermore, coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form N-aryl or N-heteroaryl derivatives, significantly expanding the structural diversity of the this compound scaffold. mdpi.com A patent describes the synthesis of N-monosubstituted piperazine-2,3-diones, highlighting the importance of this class of compounds. google.com

| Reaction Type | Reagent/Conditions | Expected Product |

| N-Alkylation | Alkyl Halide/Base | N4-Alkyl-1-pentylpiperazine-2,3-dione |

| Reductive Amination | Aldehyde/Reducing Agent | N4-Alkyl-1-pentylpiperazine-2,3-dione |

| N-Acylation | Acyl Chloride/Base | N4-Acyl-1-pentylpiperazine-2,3-dione |

| N-Sulfonylation | Sulfonyl Chloride/Base | N4-Sulfonyl-1-pentylpiperazine-2,3-dione |

| Michael Addition | α,β-Unsaturated Carbonyl | N4-Substituted β-amino carbonyl adduct |

Amide Bond Modifications

The amide bonds in this compound are susceptible to various modifications, including reduction and reactions with organometallic reagents. These transformations alter the core structure and provide avenues for further diversification.

The reduction of the amide carbonyl groups in piperazine-2,5-diones, a related class of compounds, to the corresponding piperazines has been successfully achieved using powerful reducing agents like lithium aluminium hydride (LiAlH₄). wikipedia.org This suggests that this compound can be similarly reduced to 1-pentylpiperazine. This transformation is significant as it converts the dione (B5365651) into a saturated diamine, a common scaffold in medicinal chemistry.

While specific studies on this compound are not extensively documented, the reaction of Grignard reagents with amides is a well-established method for the synthesis of ketones. youtube.comleah4sci.comlibretexts.orgyoutube.com The interaction of a Grignard reagent, such as pentylmagnesium bromide, with one of the carbonyl groups of the piperazine-2,3-dione ring could potentially lead to the formation of a hemiaminal intermediate, which upon hydrolysis, would yield an amino ketone. The selectivity of this reaction would be a key consideration, as reaction at both carbonyls is also a possibility.

Reactions at the Piperazine Ring Carbons

Functionalization of the carbon skeleton of the piperazine ring offers a direct approach to introduce molecular complexity. The electronic environment of the α- and β-carbons in this compound influences their reactivity towards various reagents.

α-Carbon Functionalization (adjacent to nitrogen)

The carbons alpha to the nitrogen atoms (C-5 and C-6) in the piperazine ring are activated for functionalization due to the adjacent heteroatoms. Recent advances in C-H functionalization have provided tools to modify such positions in piperazine derivatives. encyclopedia.pub

One of the key strategies for α-carbon functionalization is through photoredox catalysis. For instance, the α-C–H heteroarylation of N-arylpiperazines has been achieved using iridium-based photocatalysts. encyclopedia.pub This process involves the oxidation of the piperazine nitrogen to form a radical cation, followed by deprotonation at the α-carbon to generate an α-amino radical. This radical can then engage in coupling reactions with various partners. While the electron-withdrawing nature of the dione functionality in this compound might impact the initial oxidation step, this approach represents a potential route for introducing substituents at the C-5 and C-6 positions.

β-Carbon Functionalization

Direct functionalization of the β-carbons (the carbonyl carbons C-2 and C-3) is less common but can be achieved through reactions that target the amide functionality itself. As discussed under amide bond modifications, reactions with strong nucleophiles like Grignard reagents would lead to addition at these positions.

Ring-Opening and Rearrangement Reactions

The piperazine-2,3-dione ring can undergo cleavage or rearrangement under specific conditions, leading to structurally distinct products. These reactions can be valuable in creating linear or alternative heterocyclic systems.

Acid-catalyzed hydrolysis of the amide bonds represents a form of ring-opening reaction. Studies on the hydrolysis of related piperazine-2,5-diones have shown that this process is feasible under acidic conditions. libretexts.orgmasterorganicchemistry.comkhanacademy.org For this compound, this would lead to the formation of a linear dipeptide derivative.

Derivatization for Advanced Chemical Scaffolds

The inherent reactivity of the this compound framework makes it an excellent starting point for the synthesis of more complex, fused heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The piperazine-dione moiety can serve as a template for the construction of bicyclic and polycyclic structures with potential biological activities. A notable example is the synthesis of pyrazino[1,2-a]indoles from piperazine-2,5-diones. researchgate.netnih.govthieme-connect.de This transformation typically involves the cyclization of an arylmethylenepiperazine-2,5-dione derivative. A similar strategy could be envisioned for this compound, where condensation with an appropriate ortho-halo-substituted aromatic aldehyde, followed by an intramolecular cyclization, would lead to the formation of a fused pyrazino-indole system.

The following table summarizes the potential transformations of this compound discussed in this article:

| Reaction Type | Sub-type | Reagents/Conditions | Potential Product | Reference |

| Amide Bond Modifications | Reduction | LiAlH₄ | 1-Pentylpiperazine | wikipedia.org |

| Amide Bond Modifications | Grignard Reaction | R'MgX, then H₃O⁺ | Amino ketone | youtube.comleah4sci.comlibretexts.orgyoutube.com |

| Ring Carbon Reactions | α-Carbon Functionalization | Photoredox catalysis, Ir-catalyst | α-Substituted piperazine-2,3-dione | encyclopedia.pub |

| Ring-Opening & Rearrangement | Ring Opening | Acidic hydrolysis | Linear dipeptide derivative | libretexts.orgmasterorganicchemistry.comkhanacademy.org |

| Derivatization | Fused Heterocycle Synthesis | Condensation with o-halo-aryl-CHO, then cyclization | Fused pyrazino-heterocycle | researchgate.netnih.govthieme-connect.de |

Incorporation into Macrocyclic Structures

The construction of macrocycles from smaller building blocks is a cornerstone of modern synthetic chemistry. youtube.com The this compound moiety offers two primary handles for its integration into a larger ring system: the secondary amine at the N4 position and the vicinal dicarbonyl group. These sites can be selectively targeted to form a variety of linkages, leading to diverse macrocyclic topologies.

Macrocyclization via the N4-Amine Functionality

The secondary amine in the piperazine ring is a nucleophilic center that can readily participate in reactions to form stable covalent bonds, such as amides and amines. This reactivity is a common strategy for building macrocyclic peptides and peptidomimetics. nih.gov

One potential approach involves a two-step sequence starting with the acylation of the N4-amine with a bifunctional linker molecule containing two carboxylic acid groups (or their activated derivatives). This would result in a linear precursor, which can then undergo an intramolecular cyclization to yield the desired macrocycle. The choice of the diacyl linker is crucial as it will determine the size and properties of the resulting macrocycle.

A hypothetical reaction scheme could involve the reaction of this compound with a dicarboxylic acid chloride, such as adipoyl chloride, in the presence of a base to form an N-acylated intermediate. Subsequent activation of the terminal carboxylic acid and intramolecular amide bond formation under high-dilution conditions would favor the formation of the macrocycle over intermolecular polymerization. acs.org The use of peptide coupling reagents like T3P (n-propanephosphonic acid anhydride) in the presence of a base such as pyridine (B92270) could facilitate this amide bond formation with minimal side reactions. organic-chemistry.org

Another strategy for macrocyclization via the N4-position is through N-alkylation reactions. nih.gov A linear precursor can be synthesized by reacting this compound with a molecule containing both an alkyl halide and a protected amine. After the initial alkylation at the N4-position, deprotection of the terminal amine would allow for an intramolecular cyclization, for instance, through reductive amination or another amide bond formation, to close the macrocyclic ring.

Table 1: Hypothetical Reaction Partners for Macrocyclization via the N4-Amine of this compound

| Linker Type | Example Linker | Potential Reaction | Resulting Linkage |

| Dicarboxylic Acid | Adipic acid | Amidation | Amide |

| Dicarboxylic Acid Chloride | Suberoyl chloride | Acylation | Amide |

| Halo-carboxylic Acid | 6-Bromohexanoic acid | N-alkylation followed by amidation | Amine and Amide |

| Amino Acid | ω-Aminocaproic acid | Amidation | Amide |

Macrocyclization Involving the α-Diketone Moiety

The 1,2-diketone functionality within the piperazine-2,3-dione ring provides a unique opportunity for constructing macrocycles through condensation reactions. The reaction of α-diketones with 1,2-diamines to form quinoxaline (B1680401) derivatives is a well-established transformation. researchgate.net This principle can be extended to macrocyclization by using a long-chain diamine as a linker.

A plausible synthetic route would involve the condensation of this compound with a flexible diamine, such as 1,6-diaminohexane, under conditions that favor a [1+1] macrocyclization over oligomerization. This would lead to the formation of a macrocycle containing a dihydropyrazine (B8608421) fused to the original piperazine ring. The resulting diimine bonds within the macrocycle could be subsequently reduced to the corresponding diamine to enhance the flexibility and stability of the macrocyclic structure.

The success of such a macrocyclization would depend on several factors, including the length and conformational bias of the diamine linker, the reaction concentration, and the potential use of a template to pre-organize the linear precursor for cyclization.

Table 2: Potential Diamine Linkers for Macrocyclization with the α-Diketone Moiety

| Diamine Linker | Potential Macrocycle Type | Key Features of Linker |

| 1,6-Diaminohexane | Flexible aliphatic macrocycle | Provides conformational flexibility. |

| 1,4-Bis(aminomethyl)benzene | Semi-rigid aromatic macrocycle | Introduces rigidity and defined geometry. |

| Jeffamine® (polyether diamine) | Flexible polyether macrocycle | Enhances solubility in various solvents. |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Pentylpiperazine-2,3-dione, a combination of one-dimensional and two-dimensional NMR techniques would be employed to provide a comprehensive structural assignment.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pentyl group and the piperazine (B1678402) ring.

The protons of the pentyl chain would exhibit characteristic chemical shifts and splitting patterns. The terminal methyl group (CH₃) would likely appear as a triplet, while the four methylene (B1212753) groups (CH₂) would present as complex multiplets due to spin-spin coupling with adjacent protons. The methylene group attached directly to the nitrogen atom of the piperazine ring is expected to be the most deshielded of the pentyl chain protons, thus appearing at a higher chemical shift.

Within the piperazine-2,3-dione ring, the protons on the carbon atoms adjacent to the nitrogen atoms and carbonyl groups would have distinct chemical shifts. The presence of a proton on one of the nitrogen atoms (N-H) would typically result in a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pentyl-CH₃ | ~0.9 | Triplet |

| Pentyl-(CH₂)₃ | ~1.3 | Multiplet |

| Pentyl-CH₂ (adjacent to N) | ~3.5 | Triplet |

| Piperazine-CH₂ (C5) | ~3.4 | Multiplet |

| Piperazine-CH₂ (C6) | ~3.2 | Multiplet |

| Piperazine-NH | Variable (broad) | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Group Identification

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as those in alkyl chains and carbonyl groups.

The ¹³C NMR spectrum of this compound would show distinct signals for each of the five carbon atoms of the pentyl group. The two carbonyl carbons (C=O) of the dione (B5365651) functionality would appear at the most downfield region of the spectrum, typically in the range of 160-180 ppm, providing clear evidence for their presence. The carbon atoms of the piperazine ring would also have characteristic chemical shifts, influenced by the adjacent nitrogen atoms and carbonyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-175 |

| Piperazine-C (adjacent to N and C=O) | ~50-60 |

| Piperazine-C (adjacent to two N) | ~40-50 |

| Pentyl-C (adjacent to N) | ~45-55 |

| Pentyl-C (internal methylene) | ~20-35 |

| Pentyl-C (terminal methyl) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton connectivities within the pentyl chain and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the attachment of the pentyl group to the nitrogen atom of the piperazine ring and for assigning the quaternary carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the gross structure elucidation of this molecule, it could provide insights into the preferred conformation of the pentyl chain relative to the piperazine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The exact position of these bands can provide information about the electronic environment of the carbonyls. For a dione system within a six-membered ring, these absorptions are typically observed in the region of 1650-1750 cm⁻¹. The presence of two distinct carbonyl bands might suggest an asymmetric stretching mode and a symmetric stretching mode.

Detection of N-H and C-H Vibrations

The IR spectrum would also display characteristic absorptions for the N-H and C-H bonds. A stretching vibration for the N-H bond in the piperazine ring would be expected to appear as a medium to weak band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic pentyl group and the piperazine ring would be observed as multiple sharp bands in the region of 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1650 - 1750 |

| N-H | Stretch | 3200 - 3500 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a synthesized compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be used to determine the exact mass of the protonated molecule ([M+H]⁺) or other adducts like the sodium adduct ([M+Na]⁺). nih.gov This precise measurement allows for the confident assignment of the molecular formula, C₉H₁₆N₂O₂, distinguishing it from other potential compounds with the same nominal mass.

The theoretical exact masses for this compound and its common adducts are presented below. An experimentally determined value that closely matches these theoretical calculations provides strong evidence for the compound's identity. nih.gov

**Table 1: Theoretical HRMS Data for this compound (C₉H₁₆N₂O₂) **

| Ion/Adduct | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | [C₉H₁₆N₂O₂]⁺ | 184.1212 |

| [M+H]⁺ | [C₉H₁₇N₂O₂]⁺ | 185.1285 |

| [M+Na]⁺ | [C₉H₁₆N₂NaO₂]⁺ | 207.1104 |

This table presents calculated theoretical values for HRMS analysis.

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of this compound is expected to occur at the weakest bonds, primarily involving the pentyl side chain and the piperazine-dione ring.

Key fragmentation pathways for piperazine derivatives often involve cleavage within the heterocyclic ring and loss of substituents. nih.govresearchgate.net For this compound, predictable cleavages include:

Loss of the pentyl group: A primary fragmentation would be the cleavage of the bond between the piperazine nitrogen and the pentyl chain, leading to the loss of a C₅H₁₁ radical (71 Da) or a C₅H₁₀ alkene (70 Da).

Fragmentation of the pentyl chain: The pentyl chain itself can fragment, typically resulting in the loss of smaller alkyl radicals. This often creates clusters of peaks separated by 14 mass units (representing a CH₂ group). libretexts.org

Ring cleavage: The piperazine-dione ring can undergo cleavage, for instance, through the loss of carbon monoxide (CO) or other small fragments from the core structure. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Predicted Neutral Loss |

|---|---|---|

| 184 | [C₉H₁₆N₂O₂]⁺ | Molecular Ion |

| 155 | [C₈H₁₃N₂O]⁺ | -CO |

| 127 | [C₅H₇N₂O₂]⁺ | -C₄H₉ |

| 113 | [C₄H₅N₂O₂]⁺ | -C₅H₁₁ (Pentyl radical) |

This table outlines the expected major fragments based on the principles of mass spectrometry fragmentation for similar chemical structures.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. mdpi.com

While simple piperazine rings often adopt a thermodynamically favored chair conformation, the presence of the adjacent carbonyl groups in the 2,3-dione structure significantly influences its geometry. nih.goved.ac.uk For the related compound 1,4-dimethylpiperazine-2,3-dione, the ring was found to adopt a half-chair conformation . nih.gov In this arrangement, four of the ring atoms lie roughly in a plane, while the other two are displaced on opposite sides of this plane. nih.gov It is highly probable that the piperazine-2,3-dione ring in the title compound would also exhibit a similar non-planar, puckered conformation to minimize steric and torsional strain.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. researchgate.net For this compound, the crystal structure would be stabilized by a combination of forces:

C–H···O Hydrogen Bonds: Although there are no classic N-H or O-H hydrogen bond donors, weaker C–H···O interactions between the hydrogen atoms on the pentyl chain or the piperazine ring and the oxygen atoms of the carbonyl groups on adjacent molecules are expected. These interactions often play a significant role in organizing molecules into sheets or other supramolecular architectures. nih.gov

π–π Stacking: While the piperazine-2,3-dione ring itself is not aromatic, interactions between the electron-rich carbonyl groups and adjacent rings can occur, though these are generally weaker than the interactions observed in aromatic systems. researchgate.net

The interplay of these forces dictates the final three-dimensional crystal structure, influencing physical properties such as melting point and solubility.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A reversed-phase method, likely employing a C18 stationary phase, would be suitable for analyzing this compound. unodc.org A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution, would be used to separate compounds based on their polarity. Detection is typically achieved using a Photo Diode Array (PDA) detector, which provides UV-visible spectral data, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. unodc.orgmdpi.com

By taking small aliquots from a reaction mixture over time and analyzing them by HPLC, chemists can monitor the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature and reaction time. Once the reaction is complete and the product is isolated, HPLC is used to determine its purity, typically expressed as a percentage of the total peak area.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be employed, particularly if the compound is thermally stable and sufficiently volatile.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture, determine the purity of a compound, and monitor the progress of a chemical reaction. The separation is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or a mixture of solvents).

For a compound like this compound, which possesses both a polar piperazine-2,3-dione ring and a nonpolar pentyl group, a normal-phase TLC system with a silica gel plate as the stationary phase would be appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly employed for compounds with intermediate polarity. The ratio of these solvents can be adjusted to optimize the retention factor (Rf) value. For instance, increasing the proportion of ethyl acetate will generally lead to a higher Rf value, as it will more effectively compete with the analyte for the adsorption sites on the silica gel.

The visualization of the spots on the TLC plate after development can be achieved under UV light if the compound is UV-active, which is expected for this compound due to the presence of the dione functionality. Alternatively, staining with a universal developing agent like potassium permanganate (B83412) or iodine vapor can be used.

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, and temperature).

Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Detection Method | Predicted Rf Value |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | 0.45 |

| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (95:5) | UV (254 nm) | 0.60 |

Note: The Rf values are predicted based on the analysis of structurally similar piperazine derivatives and may vary depending on the exact experimental conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and speed compared to conventional column chromatography.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica gel), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The nonpolar pentyl group of this compound will strongly interact with the C18 stationary phase, while the polar piperazine-2,3-dione moiety will have a higher affinity for the mobile phase.

A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of the organic modifier), is often used to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the carbonyl groups in the piperazine-2,3-dione ring are expected to exhibit UV absorbance. The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic parameter for identification under specific chromatographic conditions.

Hypothetical HPLC Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Predicted Retention Time (tR) | ~12.5 min |

Note: The predicted retention time is an estimation based on the analysis of similar N-alkylated piperazine derivatives and will depend on the specific HPLC system and conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds in a mixture, and the mass spectrometer provides information about the molecular weight and structure of each component.

For the analysis of this compound, the compound would first need to be sufficiently volatile and thermally stable to be analyzed by GC. Assuming it is, the sample would be injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase.

After eluting from the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a fingerprint of the molecule and can be used for its identification.

The fragmentation of N-substituted piperazines in EI-MS often involves characteristic pathways. For this compound (molecular weight: 198.26 g/mol ), one would expect to see the molecular ion peak [M]+ at m/z 198. Common fragmentation patterns for N-alkyl piperazines include the alpha-cleavage of the alkyl substituent and cleavage of the piperazine ring itself.

Predicted GC-MS Data for this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Predicted Mass Spectrum Fragmentation

| m/z | Predicted Fragment Ion |

| 198 | [M]+ (Molecular Ion) |

| 141 | [M - C4H9]+ (Loss of a butyl radical) |

| 127 | [M - C5H11]+ (Loss of the pentyl radical) |

| 99 | [C5H11N2]+ |

| 70 | [C4H8N]+ (Piperazine ring fragment) |

| 56 | [C3H6N]+ (Piperazine ring fragment) |

Note: The predicted m/z values are based on general fragmentation patterns of N-alkyl piperazine compounds. The relative abundances of the fragments would need to be determined experimentally.

Computational and Theoretical Investigations of 1 Pentylpiperazine 2,3 Dione

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional arrangement of atoms in a molecule and the energy associated with different conformations. nih.gov For a flexible molecule like 1-pentylpiperazine-2,3-dione, which features both a heterocyclic ring and an alkyl chain, conformational analysis is key to understanding its structure. nih.gov

Energy Minimization and Conformational Searching

The initial step in the computational analysis of this compound involves constructing its 3D structure and performing energy minimization. This process utilizes force fields to adjust bond lengths, bond angles, and torsion angles to find a low-energy, stable conformation. Following this, a systematic or stochastic conformational search is typically conducted to explore the potential energy surface of the molecule. This search is crucial for identifying the global minimum energy conformation, which represents the most stable arrangement of the molecule, as well as other low-energy conformers that may be present under physiological conditions. For piperazine (B1678402) derivatives, molecular dynamics (MD) simulations can also be employed to observe the dynamic "jigglings and wigglings of atoms" and understand how the molecule behaves over time. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed understanding of the electronic structure and properties of molecules, going beyond the classical mechanics approach of molecular modeling.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of piperazine derivatives. itu.edu.trnih.gov By approximating the electron density of the molecule, DFT can accurately calculate various parameters. For this compound, DFT calculations, often using functionals like B3LYP or WB97XD with appropriate basis sets (e.g., 6-311++G**), can determine the optimized geometry, charge distribution, and dipole moment. jksus.org These calculations can reveal how the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the pentyl group influence the electronic environment of the piperazine ring.

Below is an illustrative table of the types of electronic properties that can be calculated for this compound using DFT.

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -X hartree | Indicates the overall stability of the molecule. |

| Dipole Moment | Y debye | Measures the polarity of the molecule. |

| Mulliken Atomic Charges | N1: -a, C2: +b, C3: +c... | Describes the partial charges on each atom. |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. jksus.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can provide the energies of these orbitals. nih.gov This analysis is valuable for predicting how the molecule might interact with biological targets or other chemical species.

An example of HOMO-LUMO data that could be generated is presented in the table below.

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -A | The energy of the highest occupied molecular orbital. |

| LUMO | -B | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | A - B | An indicator of chemical reactivity and stability. |

Spectroscopic Property Prediction (e.g., NMR, IR)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. superfri.org For this compound, DFT can be used to calculate the theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. The predicted IR spectrum would show characteristic vibrational frequencies for the C=O, C-N, and C-H bonds in the molecule. researchgate.net Similarly, the theoretical NMR spectrum would predict the chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms, which are highly dependent on their local electronic environments. mdpi.com Comparing these predicted spectra with experimental data is a powerful method for structural verification.

The following table illustrates the kind of data that can be obtained from spectroscopic predictions.

| Spectrum | Predicted Frequencies/Shifts (Illustrative) | Assignment |

| IR | ~1680 cm⁻¹ | C=O stretching vibrations |

| ¹H NMR | δ 3.0-3.5 ppm | Protons on the piperazine ring |

| ¹³C NMR | δ ~165 ppm | Carbonyl carbons |

Reaction Mechanism Studies via Computational Methods

Computational chemistry provides powerful tools to investigate the formation and reactivity of this compound at a molecular level. Methods such as Density Functional Theory (DFT) are commonly employed to map out reaction pathways and identify key energetic landmarks.

Transition State Analysis

The synthesis of a piperazine-2,3-dione core typically involves cyclization reactions. Computational transition state analysis would be crucial for understanding the kinetics of these reactions. By calculating the energy of the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy barrier. researchgate.netnih.gov A lower activation energy implies a faster reaction rate. For the synthesis of this compound, this would involve modeling the approach of the reactants, the formation of the cyclic intermediate, and the subsequent chemical transformations. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering insights into the reaction mechanism.

Reaction Pathway Elucidation

Beyond identifying the transition state, computational methods can elucidate the entire reaction pathway, connecting reactants, intermediates, transition states, and products. mdpi.com This involves mapping the potential energy surface of the reaction. For this compound, this could clarify the step-by-step process of its synthesis, for instance, whether the cyclization occurs via a concerted or a stepwise mechanism. By comparing the energies of different possible pathways, the most favorable route can be identified. Such studies are invaluable for optimizing reaction conditions to improve yield and reduce byproducts.

Theoretical Studies on Molecular Interactions and Recognition

Understanding how this compound interacts with biological macromolecules is fundamental to predicting its potential pharmacological activity. Molecular modeling techniques, including docking and dynamics simulations, are central to this endeavor.

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov For this compound, docking simulations would be performed against various biological targets to identify potential binding partners. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

A typical docking study would yield data such as binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction. For example, studies on other piperazine derivatives have shown binding affinities in the range of -7 to -9 kcal/mol for various receptors. nih.govacs.org The docking results would also highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. acs.orgnih.gov

Table 1: Illustrative Example of Docking Simulation Data for a Piperazine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sigma-1 Receptor | -8.2 | TYR103, GLU172, ASP126 |

| Histamine H3 Receptor | -7.5 | TYR115, ASP114, PHE410 |

| PARP-1 | -7.4 | GLY863, SER904, TYR907 |

This table is illustrative and based on data for other piperazine derivatives, not specifically this compound.

Dynamics Simulations of Molecular Assemblies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. nih.gov An MD simulation of this compound, either in solution or complexed with a receptor, would reveal its conformational flexibility and the stability of its interactions.

These simulations can track the movement of every atom in the system over a period of nanoseconds to microseconds, providing insights into how the ligand adapts its shape to fit into a binding pocket and how the protein structure might change upon binding. Analysis of the MD trajectory can reveal stable hydrogen bonds and other persistent interactions that are crucial for binding affinity and specificity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. nih.gov For this compound, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), and membrane permeability based on a set of molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. By building a model from a dataset of related compounds with known properties, the properties of new or untested compounds like this compound can be estimated. Such models are valuable in the early stages of drug discovery for prioritizing compounds with desirable pharmacokinetic profiles.

Applications of 1 Pentylpiperazine 2,3 Dione As a Synthetic Building Block

Intermediate in the Synthesis of Complex Heterocycles

The piperazine-2,3-dione scaffold is a key starting point for the synthesis of more elaborate heterocyclic systems. The carbonyl groups are susceptible to a variety of chemical transformations. For instance, analogous N-substituted piperazine-2,3-diones can undergo reduction of the carbonyl groups to form diols. They can also serve as substrates in reactions that build additional rings onto the piperazine (B1678402) framework.

The presence of the two nitrogen atoms, one of which is substituted with a pentyl group, allows for regioselective reactions. The unsubstituted secondary amine at the N-4 position is a prime site for further functionalization, such as alkylation or acylation, enabling the introduction of diverse chemical moieties. This "one-pot" synthesis approach, where ethylenediamine (B42938) is first cyclized to form the piperazine-2,3-dione intermediate before a subsequent substitution reaction, provides an efficient route to N-monosubstituted derivatives like the pentyl analog. google.com This methodology highlights the compound's role as a modular building block where different substituents can be introduced systematically to build a library of complex molecules for screening in drug discovery. google.comnih.gov

Precursor for Material Science Research

While direct applications of 1-pentylpiperazine-2,3-dione in material science are not documented, its structure suggests potential uses. The molecule possesses a polar heterocyclic head group (the piperazine-2,3-dione ring) and a non-polar hydrocarbon tail (the pentyl group). This amphiphilic character could be exploited in the design of novel surfactants or in the formation of self-assembling monolayers.

Furthermore, the piperazine-dione core can be a component in the synthesis of novel polymers. The secondary amine and the carbonyl groups offer reactive handles for polymerization reactions. The pentyl group would serve to modulate the physical properties of the resulting polymer, such as its solubility in organic solvents, its thermal properties, and its mechanical flexibility. The adaptability of the piperazine-dione core allows for the creation of compounds with tailored properties, driving its exploration in fields beyond traditional medicinal chemistry.

Contribution to Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to synthesize complex chiral molecules. nih.gov This approach is fundamental in pharmaceutical development, where the specific three-dimensional arrangement of a drug molecule is often critical to its efficacy and safety. rsc.org

This compound can be synthesized in a chiral form, making it a valuable chiral building block. A synthetic route could start from an optically pure amino acid, which is first converted into a chiral 1,2-diamine. nih.gov This chiral diamine can then be cyclized to form a chiral piperazine-2,3-dione ring, transferring the stereochemistry from the starting material to the heterocyclic core. nih.govgoogle.com

Once synthesized, this chiral version of this compound can be used as an intermediate to create more complex enantiopure target molecules. The pre-existing stereocenter on the piperazine ring can direct the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. This makes it a valuable tool for chemists aiming to construct stereochemically complex drugs and other bioactive compounds efficiently. rsc.org

Data Tables

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₁₆N₂O₂ | Calculated |

| Molecular Weight | 184.24 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| Physical Form | Solid (Predicted) | Inferred from analogs |

| Melting Point | Not Available | The M.P. of 1-ethylpiperazine-2,3-dione (B121611) is 110 °C |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethylpiperazine-2,3-dione |

| Ethylenediamine |

Emerging Research Directions and Future Perspectives in 1 Pentylpiperazine 2,3 Dione Research

Development of Novel Synthetic Methodologies

The synthesis of piperazine-dione derivatives is continuously evolving, with researchers aiming for more efficient, versatile, and scalable methods. For a target like 1-Pentylpiperazine-2,3-dione, synthetic strategies would likely adapt established procedures for creating the core piperazine-dione ring and then introducing the N-pentyl group.

Future research is focused on several key areas:

Greener Synthesis: Moving away from harsh reagents and solvents, future methods will likely emphasize green chemistry principles. This includes exploring bio-based starting materials and catalytic systems that minimize waste and energy consumption.

Solid-Phase Synthesis: To facilitate the rapid generation of libraries of related compounds for screening, solid-phase synthesis methodologies are being developed. An orthogonal strategy, for example, might involve activating a resin-bound thioether to a sulfone, allowing for the clean and efficient construction of a triazine library, a technique that could be adapted for piperazine-diones. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and yield. The development of flow-based syntheses for piperazine-dione cores would enable more efficient large-scale production.

One-Pot Reactions: Multi-component, one-pot reactions that assemble the final product from simple precursors without isolating intermediates are highly sought after. Researchers have developed single-step processes for preparing various piperazine-2,6-diones using N-substituted iminodiacetic acids, a strategy that could be modified for 2,3-dione isomers. mdpi.com

Classic synthetic approaches that could be optimized for this compound include the cyclization of N-substituted amino acid derivatives or the direct alkylation of a pre-formed piperazine-2,3-dione ring with a pentyl halide. Modern methods like Buchwald-Hartwig amination or reductive amination are also powerful tools for forming the C-N bonds integral to the piperazine (B1678402) structure. mdpi.com

Advanced Characterization Techniques and Data Analysis

A thorough understanding of the structure, conformation, and purity of this compound is critical. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced methods provide deeper insights.

Multidimensional NMR: Techniques such as 2D NMR (COSY, HSQC, HMBC) are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for confirming the position of the pentyl group and the connectivity within the piperazine-dione ring. mdpi.com

X-Ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing bond lengths, bond angles, and the molecule's conformation. For chiral derivatives, it can establish absolute stereochemistry. This technique is crucial for understanding the intermolecular interactions that govern crystal packing. rsc.orgresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to predict stable conformations, vibrational frequencies, and NMR chemical shifts, which aids in the interpretation of experimental data.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the compound and identify phase transitions. rsc.org

| Technique | Information Provided | Relevance to this compound |

| 1D/2D NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry. | Confirms the structure and position of the pentyl group; helps identify cis/trans isomers in related structures. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight, elemental composition. | Confirms the molecular formula of the synthesized compound. mdpi.com |

| X-Ray Crystallography | 3D molecular structure, conformation, intermolecular interactions. | Provides definitive proof of structure and insights into crystal packing and potential polymorphism. rsc.org |

| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Confirms the presence of the dione (B5365651) and amide functionalities. |

| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, phase transitions. | Determines the temperature range in which the compound is stable. rsc.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new molecules are discovered and optimized. youtube.com For a compound like this compound, these technologies can accelerate research significantly.

Virtual Screening: AI models can screen vast virtual libraries of molecules to predict their potential biological activity against a specific protein target. For instance, a docking study using the GDB-11 chemical universe database successfully identified a piperazine-2,5-dione derivative as a novel inhibitor of the NMDA glycine (B1666218) site, demonstrating the power of in silico screening to find new leads. nih.gov A similar approach could rapidly assess this compound for various biological targets.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. youtube.com By learning from existing piperazine-dione derivatives, these models could propose novel analogs of this compound with potentially improved activity or pharmacokinetic profiles.

Property Prediction: ML algorithms can be trained to predict physicochemical properties (e.g., solubility, stability) and biological activities, reducing the need for extensive experimental testing in the early stages. youtube.com This allows researchers to prioritize the synthesis of the most promising candidates.

Reaction Prediction: AI tools are being developed to predict the outcomes of chemical reactions and suggest optimal synthetic routes, which can aid in overcoming challenges in the synthesis of complex piperazine-diones. youtube.com

A study by the Tufts Center for the Study of Drug Development highlights that while adoption is still in early phases, the use of AI/ML is growing across all stages of clinical development, underscoring its expected impact on the entire drug discovery pipeline. nih.gov

Exploration of Supramolecular Assembly and Self-Organization

The piperazine-dione core contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an excellent building block for supramolecular chemistry. The study of how molecules like this compound self-assemble into ordered, non-covalent structures is a key area of research.

Research has shown that piperazine and its derivatives can form distinct supramolecular networks. rsc.org For example, piperazine-1,4-diol, an analog of piperazine, assembles into 2D hydrogen-bonded layers in co-crystals with various acids. rsc.org Similarly, piperazine-2,5-diones are known to form linear and network structures through a combination of hydrogen bonding and π-stacking interactions. nih.gov

For this compound, the interplay between the hydrogen-bonding capabilities of the dione ring and the hydrophobic interactions of the pentyl chain would dictate its self-assembly behavior. This could lead to the formation of various architectures, such as:

Lamellar Structures: Alternating layers of hydrophilic piperazine-dione rings and hydrophobic pentyl chains.

Micelles or Vesicles: In aqueous environments, the amphiphilic nature of the molecule could lead to the formation of micelles or vesicles.

Liquid Crystals: The combination of a rigid core and a flexible alkyl chain could impart liquid crystalline properties.

Understanding and controlling these self-assembly processes could lead to the development of novel biomaterials, drug delivery systems, or functional organic materials.

Bio-Inspired Chemical Synthesis Utilizing Piperazine-2,3-dione Motifs